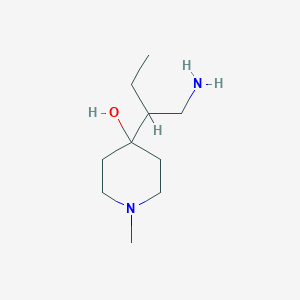
4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminobutyl group attached to the piperidine ring, which is further substituted with a hydroxyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol typically involves the reaction of piperidine derivatives with aminobutyl compounds under specific conditions. One common method involves the use of hydrazine hydrate in ethanol to treat formimidate derivatives, followed by subsequent reactions with sugar aldoses like D-glucose and D-xylose in the presence of a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol include other piperidine derivatives, such as:
- 4-(1-Aminobutan-2-yl)piperidin-4-ol
- 4-(1-Aminobutan-2-yl)oxepan-4-ol
- 4-(1-Aminobutan-2-yl)-3-methyloxan-4-ol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-(1-aminobutan-2-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-9(8-11)10(13)4-6-12(2)7-5-10/h9,13H,3-8,11H2,1-2H3 |
Clave InChI |
XQNAADLFJXMOTP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C1(CCN(CC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


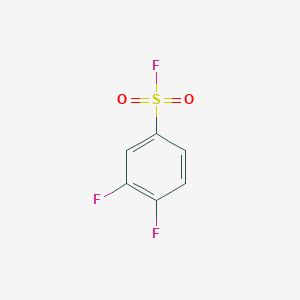
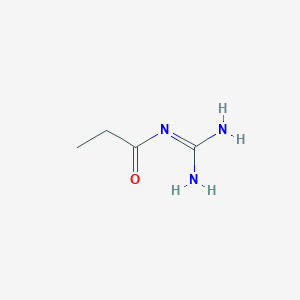
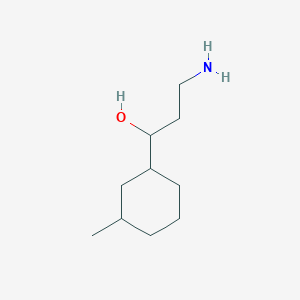

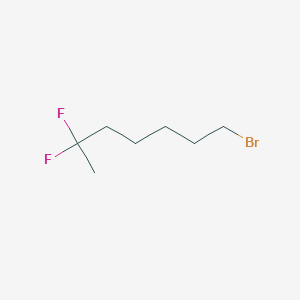
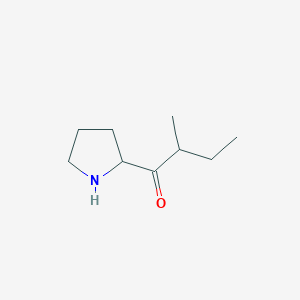
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
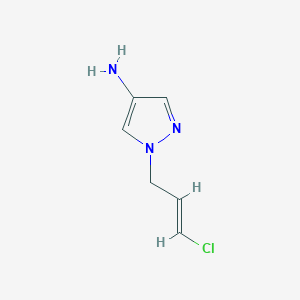
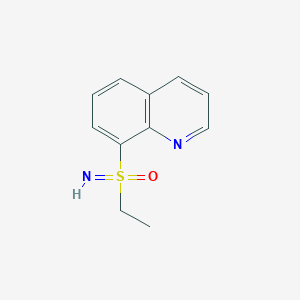
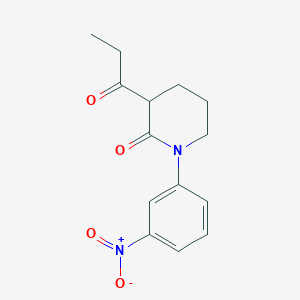
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
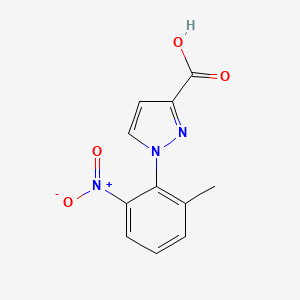
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

